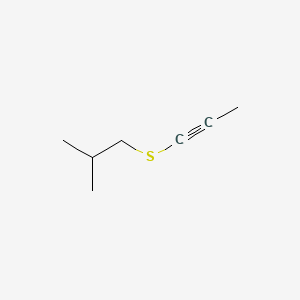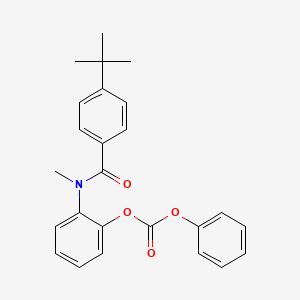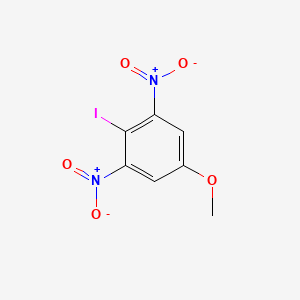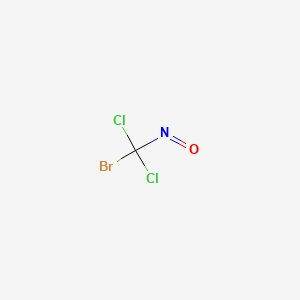
Tyrosine-D-alanine-phenylalanine-methione amide acetate)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Tyrosine-D-alanine-phenylalanine-methione amide acetate is a complex organic compound with the molecular formula C26H35N5O5S and a molecular weight of 529.652 g/mol. This compound is notable for its unique structure, which includes a combination of amino acids and a methione amide group. It is used in various scientific research applications due to its biochemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Tyrosine-D-alanine-phenylalanine-methione amide acetate typically involves the condensation of the respective amino acids. The process begins with the protection of functional groups to prevent unwanted side reactions. The amino acids are then activated using reagents such as carbodiimides, which facilitate the formation of peptide bonds . The final step involves deprotection to yield the desired compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often involving automated peptide synthesizers. The use of high-purity reagents and stringent reaction conditions ensures the consistency and quality of the final product .
化学反応の分析
Types of Reactions
Tyrosine-D-alanine-phenylalanine-methione amide acetate undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: Nucleophilic substitution reactions are common, where nucleophiles replace functional groups in the compound.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride (LiAlH4).
Substitution: Various nucleophiles depending on the desired substitution.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction typically produces amines .
科学的研究の応用
Tyrosine-D-alanine-phenylalanine-methione amide acetate is used in a wide range of scientific research applications:
作用機序
The mechanism of action of Tyrosine-D-alanine-phenylalanine-methione amide acetate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate biochemical pathways by binding to active sites or altering protein conformation. This interaction can lead to changes in cellular processes, such as signal transduction and metabolic regulation .
類似化合物との比較
Similar Compounds
- Tyrosine-phenylalanine-methione amide acetate
- D-alanine-phenylalanine-methione amide acetate
- Tyrosine-D-alanine-methione amide acetate
Uniqueness
Tyrosine-D-alanine-phenylalanine-methione amide acetate is unique due to its specific combination of amino acids, which imparts distinct biochemical properties. This uniqueness makes it valuable for specialized research applications where other similar compounds may not be as effective .
特性
分子式 |
C28H41N5O8S |
|---|---|
分子量 |
607.7 g/mol |
IUPAC名 |
[4-[(2S)-3-acetylperoxy-2-amino-3-oxopropyl]phenyl] (2R)-2-aminopropanoate;(2S)-2-amino-4-methylsulfanylbutanamide;(2S)-2-amino-3-phenylpropanal |
InChI |
InChI=1S/C14H18N2O6.C9H11NO.C5H12N2OS/c1-8(15)13(18)20-11-5-3-10(4-6-11)7-12(16)14(19)22-21-9(2)17;10-9(7-11)6-8-4-2-1-3-5-8;1-9-3-2-4(6)5(7)8/h3-6,8,12H,7,15-16H2,1-2H3;1-5,7,9H,6,10H2;4H,2-3,6H2,1H3,(H2,7,8)/t8-,12+;9-;4-/m100/s1 |
InChIキー |
WPVANSPHFQSTIN-APVCUKLMSA-N |
異性体SMILES |
C[C@H](C(=O)OC1=CC=C(C=C1)C[C@@H](C(=O)OOC(=O)C)N)N.CSCC[C@@H](C(=O)N)N.C1=CC=C(C=C1)C[C@@H](C=O)N |
正規SMILES |
CC(C(=O)OC1=CC=C(C=C1)CC(C(=O)OOC(=O)C)N)N.CSCCC(C(=O)N)N.C1=CC=C(C=C1)CC(C=O)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-[(E)-2-(1-Ethyl-4,5-dihydro-1H-imidazol-2-yl)vinyl]pyridine](/img/structure/B13800559.png)

![4(1H)-Pyridinone, 3-hydroxy-2-methyl-1-[(2S,5S)-tetrahydro-5-(hydroxymethyl)-2-furanyl]-](/img/structure/B13800570.png)
![[1,2,8]Thiadiazocane 1,1-dioxide](/img/structure/B13800578.png)







![2-[(5,6-dimethyl-4-oxo-3H-thieno[2,3-d]pyrimidin-2-yl)sulfanyl]-N-(6-methoxy-1,3-benzothiazol-2-yl)acetamide](/img/structure/B13800634.png)
![N-[(2S)-But-3-en-2-yl]-4-methoxyaniline](/img/structure/B13800638.png)
![1H,9H-Pyrazolo[1,2-a]indazole-1,3(2H)-dione](/img/structure/B13800645.png)
